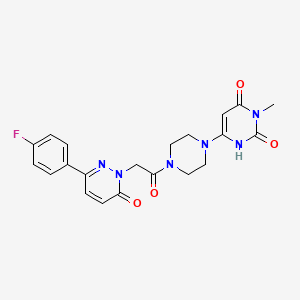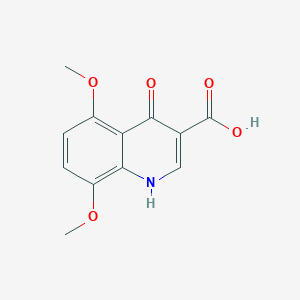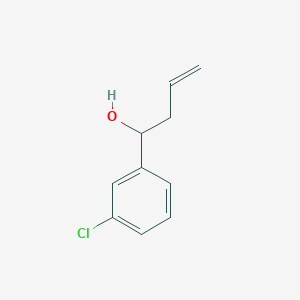
(Z)-2-(4-(3-methoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(4-(3-methoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol is a complex organic compound characterized by its thiazole ring, phenyl groups, and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(3-methoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions.
Introduction of the Phenyl Groups: The phenyl groups can be introduced via a nucleophilic aromatic substitution reaction.
Methoxylation: The methoxy group is introduced through methylation of the phenol group using methyl iodide in the presence of a base.
Formation of the Ethanol Moiety: The ethanol group is introduced through a Grignard reaction, where an ethyl magnesium bromide reacts with the thiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-(4-(3-methoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its interactions with specific enzymes and receptors are of particular interest for the development of new pharmaceuticals.
Industry
In industry, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (Z)-2-(4-(3-methoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s thiazole ring and phenyl groups allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-2-(4-(3-hydroxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol: Similar structure but with a hydroxy group instead of a methoxy group.
(Z)-2-(4-(3-methylphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol: Similar structure but with a methyl group instead of a methoxy group.
(Z)-2-(4-(3-chlorophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The uniqueness of (Z)-2-(4-(3-methoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol lies in its methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-[4-(3-methoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-22-16-9-5-6-14(12-16)17-13-23-18(20(17)10-11-21)19-15-7-3-2-4-8-15/h2-9,12-13,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZLCPFAOYVVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=NC3=CC=CC=C3)N2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-FLUORO-N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE](/img/structure/B2803629.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2803633.png)


![5-amino-1-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2803638.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(2,3-dimethoxyphenyl)methyl]acetamide](/img/structure/B2803639.png)

![(1,1-Dioxidobenzo[d]isothiazol-3-yl)methionine](/img/structure/B2803642.png)
![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2803643.png)

